Methyl 4-(((3-(2-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
Description
Methyl 4-(((3-(2-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 3, a thioxo (sulfur) group at position 5, and a methyl benzoate moiety linked via an iminomethyl bridge at position 4 (CAS: 573695-17-7) . Its molecular formula is C₁₇H₁₂FN₄O₂S, with a monoisotopic mass of 356.07 g/mol . The compound’s structure combines aromatic, triazole, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science. Safety guidelines highlight hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating careful handling .
Properties
CAS No. |
573695-17-7 |
|---|---|
Molecular Formula |
C17H13FN4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(2-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13FN4O2S/c1-24-16(23)12-8-6-11(7-9-12)10-19-22-15(20-21-17(22)25)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
VVQYHKUGBRTSGK-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
A mixture of 2-fluorobenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL) is refluxed for 4 hours. The precipitate is filtered and washed with cold ethanol to yield 2-fluorophenyl thiosemicarbazide (85% yield).
Cyclization to Triazolethione
The thiosemicarbazide is treated with NaOH (2 eq) in water at 80°C for 2 hours. Acidification with HCl precipitates 3-(2-fluorophenyl)-5-thioxo-1,2,4-triazole (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | H₂O |
| Yield | 78% |
Imine Formation with Methyl 4-Formylbenzoate
The imine linkage is established via Schiff base condensation. Two methods are widely used:
Conventional Condensation
3-(2-Fluorophenyl)-5-thioxo-1,2,4-triazole (5 mmol) and methyl 4-formylbenzoate (5 mmol) are refluxed in methanol (30 mL) with glacial acetic acid (0.5 mL) for 6 hours. The product crystallizes upon cooling (62% yield).
Microwave-Assisted Synthesis
A mixture of the triazole (5 mmol), methyl 4-formylbenzoate (5 mmol), and p-toluenesulfonic acid (0.1 eq) in ethanol (15 mL) is irradiated at 100°C for 20 minutes (microwave power: 300 W). Yield improves to 75%.
Comparative Table :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 6 h | 62% | 95% |
| Microwave | 20 min | 75% | 98% |
Alternative Routes Using Methyl 4-(Bromomethyl)benzoate
Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) serves as a precursor for nucleophilic substitution. From:
Alkylation of Triazolethione
3-(2-Fluorophenyl)-5-thioxo-1,2,4-triazole (5 mmol) is reacted with methyl 4-(bromomethyl)benzoate (5 mmol) in DMF (20 mL) using K₂CO₃ (10 mmol) as base at 60°C for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 7:3) in 58% yield.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 h |
One-Pot Synthesis
A streamlined approach combines triazole formation and imine coupling:
-
2-Fluorobenzaldehyde (10 mmol), thiosemicarbazide (10 mmol), and methyl 4-formylbenzoate (10 mmol) are refluxed in ethanol with NaOH (20 mmol) for 8 hours.
-
The crude product is purified via recrystallization (ethanol/water) to yield the target compound in 55% yield.
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for microwave-synthesized batches.
Challenges and Optimization
-
Stereoselectivity : The imine bond (CH=N) exists predominantly in the E-configuration due to steric hindrance.
-
Byproducts : Over-alkylation occurs if excess methyl 4-(bromomethyl)benzoate is used, necessitating stoichiometric control.
-
Scale-Up : Microwave methods show better reproducibility at >100 g scale compared to conventional heating.
Industrial Applications
The compound is cataloged by suppliers (e.g., RR Scientific) with the following specifications:
| Parameter | Value |
|---|---|
| Purity | 98% |
| Packaging | 1 g to 100 g |
| Storage | 2–8°C, desiccated |
Chemical Reactions Analysis
Types of Reactions
Salor-int l465364-1ea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Salor-int l465364-1ea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Salor-int l465364-1ea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects: 2-Fluorophenyl vs. 4-Fluorophenyl Derivatives
A key structural analog is Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate (CAS: 578746-67-5) . This compound differs only in the position of the fluorine atom on the phenyl ring (4-fluorophenyl vs. 2-fluorophenyl).
Thioxo vs. Oxo Triazole Derivatives
Triazole derivatives with oxo (C=O) instead of thioxo (C=S) groups exhibit distinct electronic properties. For example, 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one (Acta Cryst. E64, o2483) replaces the thioxo group with an oxo group and shows planar molecular geometries due to reduced steric bulk .
Thioxo groups enhance nucleophilicity and metal-binding capacity, making them suitable for catalytic or inhibitory roles .
Benzimidazole-Linked Analogs
Compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate (synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate ) share the methyl benzoate moiety but replace the triazole-thioxo system with a benzimidazole ring.
| Property | Triazole-Thioxo | Benzimidazole |
|---|---|---|
| Aromatic System | 1,2,4-Triazole | Benzimidazole |
| Electron Density | Lower (due to S) | Higher (N-rich) |
| Applications | Electroluminescent materials | Anticancer agents |
Benzimidazole derivatives are more nitrogen-rich, favoring interactions with DNA or enzymes, whereas triazole-thioxo compounds may excel in optoelectronic applications .
Electroluminescent Potential
Studies on 1,2,4-triazol-5-one derivatives (e.g., 2-[3-(methyl/ethyl/p-methylbenzyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl]-isoindoline-1,3-diones) suggest that thioxo groups improve charge transport in organic light-emitting diodes (OLEDs) due to sulfur’s polarizability . The target compound’s thioxo group and extended π-system (methyl benzoate) may similarly enhance electroluminescent efficiency.
Antimicrobial Activity
Triazole-thioxo derivatives like N-(1-((dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide exhibit antibacterial and antifungal activities (63–75% yields) .
Crystallography and Computational Studies
Crystallographic data for isostructural triazole-thioxo compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) reveal planar conformations with perpendicular fluorophenyl groups, suggesting similar packing for the target compound .
Biological Activity
Methyl 4-(((3-(2-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of thioxo-1H-1,2,4-triazoles. Its structure features a methyl ester functional group, a thioxo group, and a 2-fluorophenyl substituent, which collectively contribute to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound's molecular formula is , and it exhibits several functional groups that enhance its pharmacological properties. The presence of the triazole ring is particularly significant, as compounds containing this moiety are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects.
| Structural Feature | Description |
|---|---|
| Thioxo Group | Enhances reactivity and biological interactions. |
| Triazole Ring | Known for various pharmacological activities. |
| Methyl Ester | Improves solubility and bioavailability. |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. For instance, triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar thioxo-triazole compounds have shown effectiveness against various bacterial strains.
- Anticancer Potential : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antifungal Activity : A related compound containing a thioxo group demonstrated significant activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 3.92 to 4.01 mM . This suggests that this compound may exhibit similar antifungal efficacy.
- Antibacterial Studies : Compounds with similar structural features have been reported to show potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp., with MIC values between 7.81–15.62 μg/mL . This highlights the potential for this compound to serve as an effective antibacterial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzoate | Similar thioxo and triazole structure | Antimicrobial |
| 3-(2-fluorophenyl)-1H-1,2,4-triazole | Lacks ester functionality | Antifungal |
| 5-(substituted phenyl)-1,2,4-triazolidine-3-thiones | Related thiosemicarbazide derivatives | Anticancer |
This comparison illustrates how the specific combination of functional groups in this compound may enhance its solubility and bioavailability compared to other similar compounds.
Q & A
Basic: What are the common synthetic strategies for preparing Methyl 4-(((3-(2-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the triazole-thione core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
- Step 2: Imine formation between the triazole-thione and a substituted benzaldehyde derivative (e.g., methyl 4-formylbenzoate), often catalyzed by acetic acid or using microwave-assisted synthesis to enhance yield .
- Validation: Intermediates are characterized using 1H/13C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Purity is assessed via HPLC (>95% purity threshold) .
Advanced: How can reaction conditions be optimized to mitigate competing pathways during triazole-thione formation?
Methodological Answer:
Competing pathways (e.g., over-oxidation or dimerization) are addressed by:
- Temperature Control: Maintaining 60–80°C to balance reaction rate and selectivity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may promote side reactions.
- Catalyst Screening: Sub-stoichiometric amounts of p-toluenesulfonic acid (PTSA) improve cyclization efficiency .
- DOE (Design of Experiments): Response surface methodology identifies optimal molar ratios (e.g., 1:1.2 for aldehyde:triazole precursor) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and confirms imine (C=N) geometry. SHELX software refines disordered fluorophenyl or benzoate groups .
- NMR: 19F NMR detects fluorophenyl ring orientation, while 1H NMR identifies tautomeric forms of the triazole-thione .
- IR Spectroscopy: Confirms thione (C=S) stretch at ~1250–1300 cm⁻¹, distinguishing it from thiol tautomers .
Advanced: How are crystallographic challenges (e.g., disorder, twinning) resolved for this compound?
Methodological Answer:
- Disorder Handling: Partial occupancy refinement in SHELXL for overlapping fluorophenyl/benzoate groups. Constraints (SIMU, DELU) stabilize anisotropic displacement parameters .
- Twinning: For twinned crystals (common due to flexible imine linker), twin law matrices are applied in SHELX or CrysAlisPro. High-resolution data (>1.0 Å) improves model accuracy .
Basic: What reactivity patterns are observed for the triazole-thione and imine functional groups?
Methodological Answer:
- Thione Reactivity:
- Oxidation: H₂O₂/KMnO₄ converts C=S to sulfoxide/sulfone, tracked via LC-MS .
- Alkylation: Methyl iodide in basic media yields S-alkyl derivatives for biological testing .
- Imine Reactivity:
- Hydrolysis: Acidic conditions (HCl/MeOH) cleave C=N to regenerate aldehyde and amine precursors .
Advanced: How can regioselectivity issues in triazole functionalization be systematically addressed?
Methodological Answer:
- Computational Guidance: DFT calculations (e.g., Gaussian09) predict electrophilic attack preferences (N1 vs. N2 on triazole). Fukui indices identify nucleophilic sites .
- Experimental Validation: Competitive reactions with regioselective probes (e.g., methyl vs. benzyl halides) followed by 2D NMR (HSQC, NOESY) .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Thione moiety chelates metal cofactors in enzymes .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Dose-response curves assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Pharmacophore Mapping: Replace fluorophenyl with bioisosteres (e.g., chlorophenyl, thiophene) to modulate lipophilicity (clogP) .
- Docking Studies: AutoDock Vina models interactions with target proteins (e.g., EGFR kinase). Triazole-thione forms H-bonds with active-site residues .
- ADMET Prediction: SwissADME predicts BBB permeability; thione derivatives may require prodrug strategies to enhance bioavailability .
Basic: How are contradictory spectral or biological data reconciled in interdisciplinary studies?
Methodological Answer:
- Multi-Technique Validation: Discrepancies in NMR vs. X-ray data (e.g., tautomerism) are resolved via variable-temperature NMR or neutron diffraction .
- Biological Replicates: EC₅₀ inconsistencies across assays require ≥3 independent replicates and orthogonal assays (e.g., SPR vs. fluorescence) .
Advanced: What role does SHELX play in refining high-resolution vs. low-resolution crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
